molecular formula C13H12F6O3 B8080507 1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one

1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one

Cat. No.: B8080507
M. Wt: 330.22 g/mol
InChI Key: PVWGZOAISIESLU-UHFFFAOYSA-N
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Description

The compound with the identifier “1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one” is a chemical entity listed in the PubChem database

Preparation Methods

The preparation of 1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound may be utilized in the production of specialized materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific chemical properties and applications. Some similar compounds include those with related chemical structures or those that undergo similar types of chemical reactions. The comparison helps to understand the distinct characteristics and potential advantages of this compound over other compounds.

Properties

IUPAC Name

1,1,1-trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F6O3/c14-12(15,16)11(20)3-1-2-8-21-9-4-6-10(7-5-9)22-13(17,18)19/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWGZOAISIESLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCCCCC(=O)C(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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